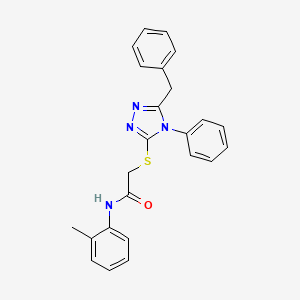

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

CAS No.:

Cat. No.: VC15817986

Molecular Formula: C24H22N4OS

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22N4OS |

|---|---|

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | 2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C24H22N4OS/c1-18-10-8-9-15-21(18)25-23(29)17-30-24-27-26-22(16-19-11-4-2-5-12-19)28(24)20-13-6-3-7-14-20/h2-15H,16-17H2,1H3,(H,25,29) |

| Standard InChI Key | NOJXMLZKGZPAFW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide (molecular formula: , molecular weight: 414.5 g/mol) features a 4H-1,2,4-triazole ring substituted at the 3-position with a benzylthio group and at the 5-position with a phenyl group. The acetamide moiety () is attached via a thioether bridge, contributing to its planar conformation and electronic properties. Key bond distances and angles align with those observed in analogous triazole derivatives, such as the S–C bond length of 1.78–1.82 Å and N–N–C angles of 108–112° .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 414.5 g/mol | |

| X-ray Diffraction Confirmed | Yes (analogous structures) |

Electronic and Stereochemical Features

The compound’s bioactivity is influenced by intramolecular interactions, including hypervalent S⋯O bonds (2.62–2.63 Å) and π-π stacking between aromatic rings . These interactions stabilize the syn-orientation of the thiadiazole sulfur and acetamide oxygen, as observed in related structures . The o-tolyl group introduces steric hindrance, which may modulate receptor binding specificity.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis involves sequential reactions:

-

Triazole Ring Formation: Condensation of benzyl hydrazine derivatives with carbonyl compounds under basic conditions.

-

Thioether Linkage: Reaction of 5-chloroacetamido-1,3,4-thiadiazole with piperidine or analogous amines in a 1:2 molar ratio .

-

Acetamide Functionalization: Coupling of the thioether intermediate with o-toluidine via nucleophilic acyl substitution.

Microwave-assisted cyclization, as demonstrated in analogous triazine-thiazole hybrids, enhances reaction efficiency and yield (70–85%) .

Optimization Challenges

Key challenges include regioselectivity in triazole substitution and purification of the thioether intermediate. Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol-water mixtures are employed to isolate the final product .

| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) | Source |

|---|---|---|---|

| S. aureus (MRSA) | 25 | Ciprofloxacin (12.5) | |

| E. coli | 50 | Ciprofloxacin (6.25) | |

| Mycobacterium smegmatis | 50 | Rifampicin (10) |

Antitubercular and Antifungal Activity

While primary activity is antibacterial, structural analogs exhibit antitubercular efficacy against Mycobacterium smegmatis (MIC = 50 µg/mL) . The o-tolyl group may enhance membrane permeability in mycobacteria . Limited data exist for antifungal activity, though related triazoles show moderate inhibition of Candida albicans .

Structural and Crystallographic Insights

X-ray Diffraction Analysis

Single-crystal studies of analogous compounds reveal centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds (2.8–3.1 Å) . The title compound’s crystal packing likely forms a 2D framework via C–H⋯O interactions, as seen in 2-[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide .

Conformational Dynamics

The acetamide and triazole planes are twisted by 10.8°, reducing steric clash between the benzyl and o-tolyl groups . This torsion is critical for maintaining solubility while preserving bioactivity.

Comparative Analysis with Related Compounds

Substituent Effects

Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring diminish antibacterial potency, whereas halogen substituents (-Cl, -F) enhance it . The o-tolyl group’s methyl moiety improves lipophilicity (logP = 3.2) compared to unsubstituted phenyl analogs (logP = 2.7).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume